![molecular formula C13H11N3O2 B2928930 2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1255784-01-0](/img/structure/B2928930.png)
2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazolo[1,5-a]pyrazin-4(5H)-one is a type of organic compound that belongs to the class of pyrazolopyrazines . These compounds are characterized by a pyrazole ring fused to a pyrazine ring. The methoxyphenyl group at the 2-position indicates the presence of a phenyl ring with a methoxy (-OCH3) substituent.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as pyrazolo[3,4-b]pyridine derivatives have been synthesized through various strategies . The methods are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazolo[1,5-a]pyrazin-4(5H)-one core with a methoxyphenyl group attached at the 2-position. Detailed structural analysis would require techniques such as X-ray diffraction, NMR, and mass spectrometry .Scientific Research Applications
Enantioselective Synthesis
Pyrazolone derivatives, such as “2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one”, have been recognized for their role in enantioselective synthesis. They serve as powerful synthons due to their multiple reactive sites, which allow for the construction of chiral molecules. These chiral molecules are crucial in developing pharmaceuticals that are more effective and have fewer side effects .
Fluorophores for Optical Applications
This compound is part of the pyrazolo[1,5-a]pyrimidines family, which has been identified as strategic for optical applications. They offer simpler and greener synthetic methodologies and tunable photophysical properties. These properties make them suitable for use as fluorophores in chemosensors and organic materials .
Biological Investigations
The nitrogen–nitrogen bonds present in pyrazolone derivatives make them significant in medicinal chemistry. Their structure allows for interesting biological investigations, potentially leading to new therapeutic agents or diagnostic tools .
Solid-State Emitters
The compound’s derivatives can be designed to exhibit good solid-state emission intensities. This makes them potential candidates for designing solid-state emitters, which are important in the development of new optoelectronic devices .
Synthetic Methodology
The compound’s derivatives offer a greener and more efficient synthetic route compared to traditional methods. This is particularly important in the field of sustainable chemistry, where the focus is on reducing waste and improving efficiency .
Microwave-Assisted Synthesis
Pyrazolone derivatives are amenable to microwave-assisted synthesis, which is a more energy-efficient and time-saving method compared to conventional synthesis. This approach is beneficial for rapidly generating libraries of compounds for screening in drug discovery .
Mechanism of Action
properties
IUPAC Name |
2-(2-methoxyphenyl)-5H-pyrazolo[1,5-a]pyrazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c1-18-12-5-3-2-4-9(12)10-8-11-13(17)14-6-7-16(11)15-10/h2-8H,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COZDHYQLQJCNFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN3C=CNC(=O)C3=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Oxa-2-azaspiro[4.5]decane hydrochloride](/img/structure/B2928848.png)
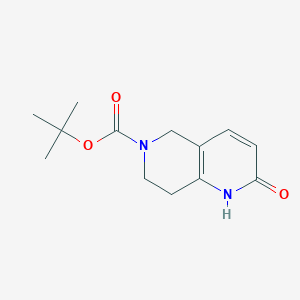
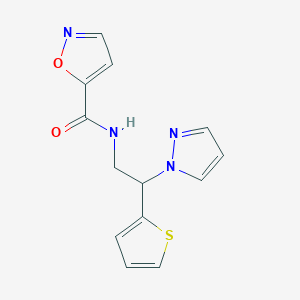
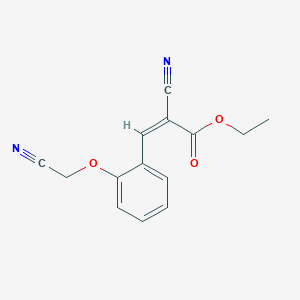

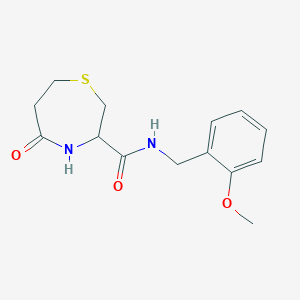
![6,6-dimethyl-9-(pyridin-3-yl)-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2928856.png)
![2-{(E)-[(4-chloro-2,5-dimethoxyphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2928858.png)
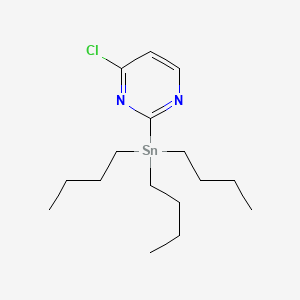
![2-[9-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2928861.png)
![(1R,2S)-2-(1H-Imidazo[4,5-b]pyridin-2-yl)cyclopropane-1-carboxylic acid](/img/structure/B2928866.png)


![4-(4-chlorophenyl)-6-(4-methylbenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2928870.png)